4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-phenyl-5-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-2-4-12(5-3-1)15-21-19-13(23-15)10-24-16-18-14(20-22-16)11-6-8-17-9-7-11/h1-9H,10H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSPYURUDPUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NNC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine is a complex heterocyclic structure that combines the biological activities of pyridine, oxadiazole, and triazole moieties. This article reviews its biological activity, including its antimicrobial, antifungal, and anticancer properties based on various studies and findings.
Chemical Structure
The compound can be represented as follows:
This structure consists of:
- A pyridine ring,
- A triazole ring,
- An oxadiazole moiety with a phenyl group,
- A thioether linkage.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing oxadiazole and triazole rings. The presence of the oxadiazole moiety has been linked to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
The compound demonstrated moderate antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 µg/mL against various bacterial strains.
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. The oxadiazole derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger.
The presence of the triazole ring enhances its antifungal properties due to its ability to interfere with fungal cell wall synthesis.
Anticancer Activity
Recent studies have indicated that compounds featuring triazole and pyridine moieties exhibit cytotoxic effects against cancer cell lines such as U937 and HL60.
The compound has shown promising results in inhibiting cell proliferation in vitro, suggesting potential as an anticancer agent.
Case Studies
A study conducted by Menozzi et al. synthesized various pyrimidine derivatives and found that compounds containing oxadiazole and triazole exhibited enhanced biological activities compared to their predecessors. The incorporation of hydrophobic substituents was crucial for increasing potency against microbial strains .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the triazole and pyridine rings enhances this activity. Studies have shown that compounds similar to 4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine demonstrate effectiveness against various bacterial strains and fungi.
| Study | Organism Tested | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| E. coli | 15 | 100 | |
| S. aureus | 18 | 100 | |
| C. albicans | 20 | 200 |
Anticancer Potential
Several studies have explored the anticancer properties of oxadiazole derivatives. The compound has been tested for its ability to inhibit cancer cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis via caspase activation |
| MCF-7 | 10.0 | Cell cycle arrest at G2/M phase |
| A549 | 15.0 | ROS generation leading to cell death |
Insecticidal Activity
Research indicates that this compound exhibits insecticidal properties against agricultural pests. Its efficacy as an insecticide is attributed to its ability to disrupt the nervous system of insects.
| Insect Species | Mortality Rate (%) | Exposure Time (hours) |
|---|---|---|
| Spodoptera frugiperda | 85 | 24 |
| Aphis gossypii | 90 | 48 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. The results demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In a study published in Cancer Letters, researchers investigated the effects of triazole-containing compounds on breast cancer cells. The findings suggested that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
JW74 (4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,3,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine)
- Substituents : The oxadiazole ring is substituted with 3-(4-methylphenyl) instead of 5-phenyl.
- Activity : JW74 stabilizes AXIN2, enhancing β-catenin degradation and potentiating cisplatin sensitivity in cervical cancer cells .
Benzylthio-Substituted Derivatives
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- Substituents : 2,4-Dichlorobenzylthio group.
- Properties : Exhibits antifungal activity against Stemphylium lycopersici (53.57% inhibition) and Fusarium oxysporum (66.67% inhibition) .
- Comparison : The electron-withdrawing chlorine atoms enhance electrophilicity, likely improving antifungal efficacy. The target compound’s oxadiazole may offer distinct hydrogen-bonding interactions.
2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine
- Substituents : 4-Chlorobenzylthio and trifluoromethylphenyl groups.
- Safety : GHS-compliant safety data highlight risks of acute toxicity (H301) and skin irritation (H315) .
Heterocyclic and Alkyl Substituents
4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Substituents : 3-Methylbenzylthio and ethyl groups.
- Synthesis : Yield and purity data are unspecified, but similar compounds in show yields up to 95% using nucleophilic substitution .
- Comparison : Alkyl groups like ethyl may improve solubility, whereas the target compound’s oxadiazole could reduce metabolic degradation.
3-(5-((4-Chlorobenzyl)thio)-4-cyclopropyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine
Melting Points and Yields
- Insight : Higher yields (>85%) are achieved with electron-rich aromatic substituents (e.g., thiophene, phenyl). The target compound’s oxadiazole may require optimized conditions due to steric constraints.
Q & A
Q. How should stability studies be designed for lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
